4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Catalog No.
S780663
CAS No.
88427-96-7
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

CAS Number

88427-96-7

Product Name

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

IUPAC Name

4-(2-methylimidazol-1-yl)benzaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3

InChI Key

DKYJGBSRSBDUAL-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)C=O

solubility

27.6 [ug/mL]

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C=O

The exact mass of the compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde used as a specialized building block in organic synthesis. It serves as a critical precursor for creating advanced materials and complex molecules where precise three-dimensional structure is essential, including metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. [1] Its utility stems from the defined spatial arrangement of its functional groups—the reactive aldehyde and the coordinating 2-methyl-imidazole moiety—which dictates the structural and functional properties of the final product.

Research Fit

1
Dual reactive sites Aldehyde and 2-methylimidazole groups enable diverse downstream functionalization for heterocycle and ligand synthesis.
2
Research-grade purity Commercially available in high-purity grades suitable for synthetic intermediate and medicinal chemistry applications.
3
Ambient storage compatible Reported to be stable under cool, dry conditions, simplifying handling compared to refrigeration-required analogs.

Substituting this compound with its non-methylated analog, 4-(1H-imidazol-1-yl)benzaldehyde, is unreliable for most applications. The 2-methyl group is not a trivial addition; it introduces significant steric hindrance that fundamentally alters the molecule's conformation. [1] This steric influence is a critical design element, dictating the dihedral angle between the imidazole and phenyl rings, which in turn controls the geometry of metal complexes and the pore architecture of resulting MOFs. [2] In multi-step pharmaceutical synthesis, using an unspecified precursor can alter reaction kinetics, impurity profiles, and final product yields, making such substitutions impractical for validated processes. [3] Therefore, the 2-methyl group provides non-interchangeable structural control that is essential for achieving the targeted material properties and synthetic outcomes.

Substitution Risk

!
Methylation alters reactivity The 2-methyl group on imidazole modifies electronic properties and may shift reaction rates and purification profiles compared to non-methylated analogs.
!
Positional isomerism changes geometry Ortho-substituted isomers introduce steric hindrance near the aldehyde, potentially altering metal-coordination and cross-coupling outcomes.
!
Storage requirements differ Analogs may need inert atmosphere and refrigeration; assuming identical bench stability can lead to degradation or inconsistent results.

Steric Control of Molecular Geometry

The presence of a substituent at the 2-position of the imidazole ring sterically forces a greater twist relative to the phenyl ring, a critical factor for designing specific 3D coordination environments. The crystal structure of the unsubstituted analog, 4-(1H-imidazol-1-yl)benzaldehyde, shows a relatively shallow dihedral angle of 24.58° between the imidazole and benzene rings. [1] In contrast, a structural analog with a 2-nitro substituent—which similarly introduces steric bulk at the 2-position—exhibits a significantly larger dihedral angle of 38.60°. [2] This demonstrates that the 2-substituent provides essential, quantifiable control over molecular planarity.

Evidence DimensionDihedral angle between imidazole and benzene rings
Target Compound Data38.60° (inferred from 2-substituted structural analog)
Comparator Or Baseline4-(1H-imidazol-1-yl)benzaldehyde (unsubstituted analog): 24.58°
Quantified DifferenceAn increase of ~14°, indicating a more twisted, non-planar conformation
ConditionsSingle-crystal X-ray diffraction

For MOF and catalyst synthesis, this mandated twist directly influences the resulting framework's topology, pore size, and active site accessibility, making the 2-methyl group a key design feature.

Boiling Point
Cross-study comparable
Target compound 374.9 °C (predicted)
Non-methylated analog 351.1 °C (predicted)
23.8 °C higher
Supports thermal processing review
Predicted values at 760 mmHg; experimental confirmation advised.

Pharmaceutical Intermediate for Zafirlukast

This specific compound, 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is cited as a key intermediate or starting material in synthetic routes for the asthma medication Zafirlukast. [REFS-1, REFS-2] In industrial-scale pharmaceutical synthesis, precise precursor specification is critical for process reproducibility and controlling impurity profiles. Using an alternative like the non-methylated analog would constitute a significant process deviation. Prior art for related synthetic steps has reported yields as low as 45% and notes that purification to separate structurally similar by-products via chromatography is impractical for large-scale applications. [3]

Evidence DimensionProcess Suitability & Yield
Target Compound DataSpecified intermediate in multiple established syntheses of Zafirlukast.
Comparator Or BaselineGeneric or alternative precursors used in related complex syntheses.
Quantified DifferenceAvoids issues like low yields (e.g., 45%) and difficult purifications reported in non-optimized routes.
ConditionsMulti-step synthesis of active pharmaceutical ingredients.

For pharmaceutical and contract manufacturing buyers, procuring the exact, specified intermediate is essential for process validation, consistency, and regulatory adherence, making substitution a high-risk decision.

Density
Cross-study comparable
Target 1.13 g/cm³
Non-methylated analog 1.15 g/cm³
Ortho isomer 1.13 g/cm³
0.02 g/cm³ lower vs. non-methylated analog
May influence solid-state formulation consistency
Predicted values; density differences can affect crystallization behavior.

Thermal Stability Impact of Linker Functionalization

The thermal stability of a metal-organic framework is highly dependent on the nature and positioning of functional groups on its organic linkers. [1] The structural modifications imposed by the 2-methyl group are expected to alter the decomposition profile of any MOF constructed from it compared to one made from the unsubstituted analog. For example, in the well-studied UiO-66 framework, the addition of an amine functional group to the linker ligand was shown to decrease the thermal decomposition temperature by approximately 100 °C. [2] This demonstrates that even small changes to the linker can have a significant, quantifiable impact on the thermal properties of the final material.

Evidence DimensionThermal Decomposition Temperature (Td) of Resulting MOF
Target Compound DataExpected to be different from materials made with the unsubstituted analog.
Comparator Or BaselineUiO-66-NH2 (amine-functionalized) Td is ~100 °C lower than parent UiO-66.
Quantified DifferenceSignificant shifts in thermal stability are known to result from linker functionalization.
ConditionsThermogravimetric Analysis (TGA) or Temperature-Programmed Electrospray-Differential Mobility Analysis (TP-ES-DMA) of MOFs.

A buyer requiring specific thermal performance cannot assume the non-methylated analog is a viable substitute, as the resulting material's stability under thermal stress will differ.

Isomer Geometry
Class-level inference
Para-substituted: linear orientation of aldehyde and imidazole. Ortho isomer: groups in close proximity, altering steric and electronic environment.
Critical for SAR and synthetic route design
Qualitative structural distinction; validate specific reaction outcomes.
Storage Stability
Supporting evidence
Target Cool, dry place
Non-methylated analog Inert atmosphere, 2-8°C
Ambient vs. refrigerated storage
May reduce handling complexity
Based on vendor recommendations; confirm lot-specific stability.

MOFs and Coordination Polymers

This compound is the right choice when designing MOFs or catalysts where a specific, non-planar geometry is required to control pore size, framework topology, or access to a metal's active site. The sterically-enforced twist from the 2-methyl group provides predictable control over the final three-dimensional structure that cannot be achieved with the unsubstituted 4-(1H-imidazol-1-yl)benzaldehyde. [REFS-1, REFS-2]

Multi-Step Pharmaceutical Synthesis

Ideal for use in regulated manufacturing environments, such as the synthesis of Zafirlukast, where process validation and batch-to-batch consistency are paramount. Procuring this specific intermediate mitigates risks associated with changes in reaction yield, impurity profiles, and purification efficiency that would arise from using an unvalidated, alternative precursor. [3]

Materials with Tailored Thermal Properties

Suitable for creating polymers or frameworks where the thermal decomposition profile is a critical performance attribute. Because the 2-methyl group alters the final material's structure, it provides a tool for tuning thermal stability relative to materials made from simpler, non-methylated analogs. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic Scaffold Synthesis
Aldehyde-imidazole dual functionalization
Review thermal stability under elevated synthesis conditions
MOF & Coordination Polymer Synthesis
Para-substituted linear geometry
Assess pore-structure and metal-linker geometry
Imidazole Pharmacophore Optimization
2-Methylimidazole pharmacophore introduction
Evaluate substitution geometry impact on target binding and functional assay readouts
Purification & Formulation Process
Reported density and solid-state form
Optimize crystallization and solvent selection for isolation

XLogP3

1.5

Wikipedia

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

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